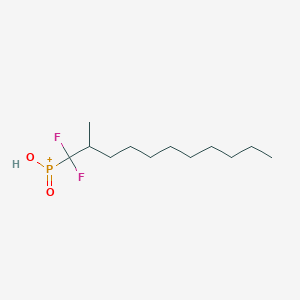
3-(2-Ethyl-2-methyloxan-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethyl-2-methyloxan-4-yl)propanoic acid is an organic compound with the molecular formula C11H20O3 It belongs to the class of oxan-4-yl propanoic acids and is characterized by the presence of an oxane ring substituted with ethyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-2-methyloxan-4-yl)propanoic acid typically involves the formation of the oxane ring followed by the introduction of the propanoic acid moiety. One common method starts with the preparation of the oxane ring through a cyclization reaction involving suitable precursors. The ethyl and methyl groups are introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Ethyl-2-methyloxan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(2-Ethyl-2-methyloxan-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Ethyl-2-methyloxan-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist to certain receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-propionic acid: Known for its neuroprotective properties and potential therapeutic applications.
2-(4-Methylphenyl)propanoic acid: Used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
3-(2-Ethyl-2-methyloxan-4-yl)propanoic acid is unique due to its specific structural features, such as the oxane ring with ethyl and methyl substitutions. These structural characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
758676-39-0 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
3-(2-ethyl-2-methyloxan-4-yl)propanoic acid |
InChI |
InChI=1S/C11H20O3/c1-3-11(2)8-9(6-7-14-11)4-5-10(12)13/h9H,3-8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
CKSKZHIKUOAOMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(CCO1)CCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)

![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)


![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)






![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)
